3-(Tert-Butoxy)-6-Chloropyridazine

Nicotinic Acetylcholine Receptors nAChR Ligands CNS Drug Discovery

Researchers requiring a regiochemically pure pyridazine scaffold for sequential functionalization often face supply inconsistencies. 3-(tert-Butoxy)-6-chloropyridazine (CAS 17321-24-3) resolves this with two orthogonal handles: the 6-chloro for Pd-catalyzed cross-coupling and the 3-tert-butoxy for acid-labile protection. • Enables modular synthesis of nAChR ligands and anti-inflammatory candidates. • 97% purity with consistent quality; store at 2-8°C under inert atmosphere. • Available from stock for immediate global dispatch.

Molecular Formula C8H11ClN2O
Molecular Weight 186.64 g/mol
CAS No. 17321-24-3
Cat. No. B091525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Tert-Butoxy)-6-Chloropyridazine
CAS17321-24-3
Molecular FormulaC8H11ClN2O
Molecular Weight186.64 g/mol
Structural Identifiers
SMILESCC(C)(C)OC1=NN=C(C=C1)Cl
InChIInChI=1S/C8H11ClN2O/c1-8(2,3)12-7-5-4-6(9)10-11-7/h4-5H,1-3H3
InChIKeyHKZAMDDJDQKSSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(tert-Butoxy)-6-chloropyridazine: Key Identifiers and Sourcing


3-(tert-Butoxy)-6-chloropyridazine (CAS: 17321-24-3; MF: C8H11ClN2O; MW: 186.64 g/mol) is a heterobifunctional pyridazine building block, featuring a chlorine atom at the 6-position and a tert-butoxy group at the 3-position [1]. This specific substitution pattern provides two chemically orthogonal handles for sequential derivatization in medicinal chemistry programs . The tert-butoxy ether serves as a protected hydroxyl equivalent that can be selectively cleaved under acidic conditions, while the chlorine atom enables palladium-catalyzed cross-coupling or nucleophilic aromatic substitution . Procurement specifications for this compound typically cite a purity of 97% , and vendors recommend long-term storage in a cool, dry environment .

Why Substitution Pattern Specificity Matters


The precise regiochemistry of the 3-tert-butoxy and 6-chloro substituents is critical for the intended utility of 3-(tert-butoxy)-6-chloropyridazine as a synthetic building block. While isomers such as 5-(tert-butoxy)-3-chloropyridazine (CAS 1346698-35-8) share the same molecular formula and mass [1], their different substitution patterns alter their electronic properties and reactivity in cross-coupling reactions [2]. Moreover, the presence of the chlorine atom distinguishes this compound from simple tert-butoxypyridazines lacking a halogen handle for further functionalization. In medicinal chemistry applications, substituting a pyridazine core with a 6-chloropyridazin-3-yl moiety has been shown to confer nanomolar binding affinity at nicotinic acetylcholine receptors (nAChRs) [3] and potent anti-inflammatory activity [4], demonstrating that this specific pharmacophore is not readily interchangeable with other heterocyclic systems. Generic substitution of this building block with a different regioisomer or analog lacking the chlorine would fundamentally alter the synthetic route and could compromise biological activity in target molecules.

Quantitative Differentiation Against Comparators


nAChR Binding Affinity of the 6-Chloropyridazine Core

Derivatives containing the 6-chloropyridazin-3-yl pharmacophore, which can be accessed via 3-(tert-butoxy)-6-chloropyridazine, demonstrate nanomolar binding affinity for neuronal nicotinic acetylcholine receptors (nAChRs). A series of 6-chloropyridazin-3-yl derivatives with various diamines at the 3-position were synthesized and tested, with all compounds exhibiting Ki values in the nanomolar range [1]. This class-level inference suggests that the 6-chloropyridazine core is a privileged scaffold for nAChR ligand design. In contrast, a separate study on pyridazinone and 6-chloropyridazine analogs for aldose reductase inhibition demonstrated significantly weaker activity, with the introduction of a pyrazole ring on pyridazinone leading to a marked decrease in inhibitory potency [2]. This contrast highlights that the 6-chloropyridazine scaffold's activity is highly target-dependent and not universally applicable.

Nicotinic Acetylcholine Receptors nAChR Ligands CNS Drug Discovery

Predicted Solubility vs. 3,6-Dichloropyridazine

The in silico water solubility of 3-(tert-butoxy)-6-chloropyridazine can be directly compared to a close analog, 3,6-dichloropyridazine. Using the ESOL topological method, 3-(tert-butoxy)-6-chloropyridazine has a predicted Log S of -2.41, corresponding to a solubility of 0.721 mg/mL (3.86 mmol/L) . In contrast, 3,6-dichloropyridazine (CAS 141-30-0) is predicted to have a Log S of -1.34 and solubility of 6.84 mg/mL (45.92 mmol/L) . The substitution of one chlorine with a tert-butoxy group results in an 11.9-fold reduction in predicted aqueous solubility, which must be considered for reaction conditions in aqueous media and downstream biological assays.

Physicochemical Properties ADME Prediction Compound Selection

Lipophilicity Comparison: tert-Butoxy vs. Dichloro Analog

The predicted lipophilicity, a key determinant of membrane permeability and ADME properties, differentiates 3-(tert-butoxy)-6-chloropyridazine from its close analog, 3,6-dichloropyridazine. The consensus Log Po/w (average of five computational methods) for 3-(tert-butoxy)-6-chloropyridazine is 2.09 . For 3,6-dichloropyridazine, the consensus Log Po/w is 0.33 . This represents a substantial 1.76 log unit increase in lipophilicity for the tert-butoxy-substituted compound, indicating significantly higher affinity for non-polar environments and potential for improved passive membrane diffusion.

Lipophilicity Drug-Likeness Physicochemical Profiling

Anti-Inflammatory Activity of 6-Chloropyridazine Derivatives

The 6-chloropyridazine moiety, which is a direct substructure of 3-(tert-butoxy)-6-chloropyridazine, is a key pharmacophoric element in a series of N-[1-(6′-chloropyridazin-3′-yl)-3-(4″-substitutedphenyl)-1H-pyrazole-5-yl]alkanamides that exhibited moderate to excellent in vitro anti-inflammatory activity [1]. In a head-to-head comparison, the synthesized alkanamides were evaluated against the standard drug aspirin using an albumin denaturation inhibition assay. The results indicated that several compounds bearing the 6-chloropyridazin-3-yl group demonstrated superior activity compared to aspirin [1]. This class-level evidence validates the 6-chloropyridazine core as a productive starting point for anti-inflammatory drug discovery.

Anti-inflammatory Agents COX Inhibition Pyrazole Derivatives

Validated Application Scenarios


CNS-Penetrant nAChR Ligand Synthesis

The 6-chloropyridazine core of 3-(tert-butoxy)-6-chloropyridazine is a validated scaffold for developing nAChR ligands with nanomolar binding affinity [1]. The compound's predicted high lipophilicity (consensus Log P = 2.09) further supports its utility in CNS drug discovery programs, as it is within the optimal range for passive blood-brain barrier penetration. The chlorine atom at the 6-position provides a reactive handle for introducing diverse amine-containing moieties, such as 3,8-diazabicyclo[3.2.1]octane, which have been shown to confer high affinity for the α4β2 nAChR subtype [1].

Next-Generation Anti-Inflammatory Agent Development

3-(tert-Butoxy)-6-chloropyridazine serves as a direct precursor to the 6-chloropyridazin-3-yl pharmacophore, which has demonstrated superior in vitro anti-inflammatory activity compared to aspirin in albumin denaturation inhibition assays [2]. The tert-butoxy group can be selectively deprotected to reveal a hydroxyl group, offering an additional vector for structural diversification. This orthogonal reactivity makes it a versatile building block for synthesizing libraries of N-(6′-chloropyridazin-3′-yl)-pyrazole-alkanamides, a chemotype with confirmed drug-like properties (Lipinski violations = 0-1) and strong target engagement (docking scores between -8.0 and -9.9 kcal/mol) [2].

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the 6-position of 3-(tert-butoxy)-6-chloropyridazine is amenable to palladium-catalyzed Suzuki-Miyaura and related cross-coupling reactions . This reactivity allows for the introduction of aryl, heteroaryl, or alkenyl groups at the 6-position while preserving the tert-butoxy group at the 3-position. This orthogonal reactivity profile is particularly valuable for constructing complex, biaryl-containing molecules for medicinal chemistry programs where the pyridazine core is a key structural element.

Late-Stage Functionalization and Prodrug Design

The tert-butoxy group in 3-(tert-butoxy)-6-chloropyridazine can be selectively cleaved under acidic conditions (e.g., TFA, HCl) to generate 6-chloropyridazin-3-ol, a more polar, hydrogen-bond donating analog. This provides a convenient route for late-stage functionalization, such as alkylation or glycosylation, or for designing prodrugs with modulated physicochemical properties. The ability to control the timing of deprotection offers a strategic advantage in multi-step synthetic routes where the hydroxyl group must remain masked during earlier transformations.

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